molecular formula C18H20N2O4S B2593478 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-45-9

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2593478
CAS No.: 690962-45-9
M. Wt: 360.43
InChI Key: BASUHVPACWTKJF-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methoxy Group: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide.

    Reduction: Formation of 3-methoxy-N-(4-(pyrrolidine-1-hydroxy)phenyl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
  • 3-hydroxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
  • 3-methoxy-N-(4-(pyrrolidine-1-hydroxy)phenyl)benzenesulfonamide

Uniqueness

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-5-4-6-17(13-16)25(22,23)19-15-9-7-14(8-10-15)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUHVPACWTKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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